(3-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine
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Overview
Description
(3-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine is a chemical compound with the molecular formula C11H12FN3. It is characterized by the presence of a fluorophenyl group and an imidazole ring, which are connected via a methanamine linkage.
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a broad range of biological targets due to their versatile chemical structure .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, such as enzyme inhibition, receptor antagonism, or ion channel modulation . The presence of the fluorophenyl group may enhance the compound’s binding affinity to its targets.
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine typically involves the reaction of 3-fluorobenzaldehyde with 1-methylimidazole in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
(3-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Comparison with Similar Compounds
Similar Compounds
(2-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine: Similar structure but with the fluorine atom in a different position.
(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine: Another positional isomer with the fluorine atom at the para position.
(3-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine: Similar compound with a chlorine atom instead of fluorine.
Uniqueness
The uniqueness of (3-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom at the meta position can enhance its stability and binding properties compared to other positional isomers .
Properties
IUPAC Name |
(3-fluorophenyl)-(1-methylimidazol-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c1-15-6-5-14-11(15)10(13)8-3-2-4-9(12)7-8/h2-7,10H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRFADGYJSKDSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=CC(=CC=C2)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585345 |
Source
|
Record name | 1-(3-Fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874623-46-8 |
Source
|
Record name | 1-(3-Fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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